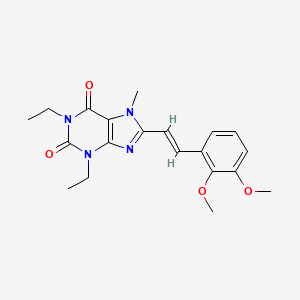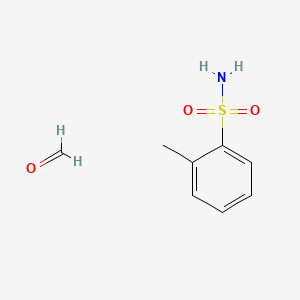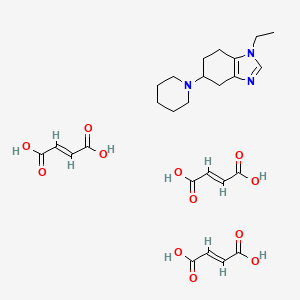
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole typically involves a multi-step process. The initial step often includes the preparation of the tetrahydrobenzimidazole core, followed by the introduction of the piperidinyl and ethyl groups. The final step involves the addition of the butenedioic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the specific pathway involved. Detailed studies using techniques like X-ray crystallography and molecular modeling are used to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
- (-)-carvone
Uniqueness
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
96233-55-5 |
|---|---|
Molekularformel |
C26H35N3O12 |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole |
InChI |
InChI=1S/C14H23N3.3C4H4O4/c1-2-16-11-15-13-10-12(6-7-14(13)16)17-8-4-3-5-9-17;3*5-3(6)1-2-4(7)8/h11-12H,2-10H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI-Schlüssel |
BGCPVWFTFHWFDT-LDFLFNBESA-N |
Isomerische SMILES |
CCN1C2=C(N=C1)CC(CC2)N3CCCCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN1C=NC2=C1CCC(C2)N3CCCCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


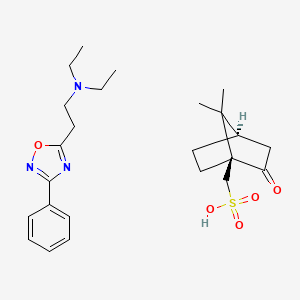
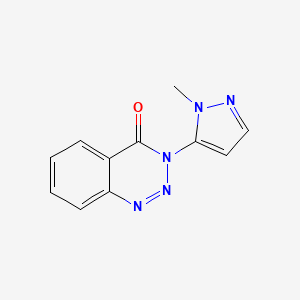
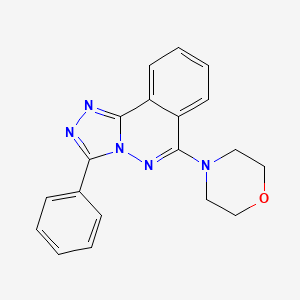
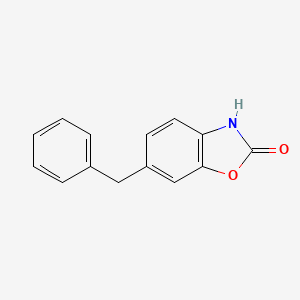
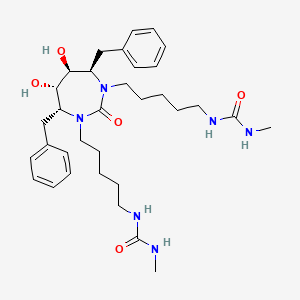

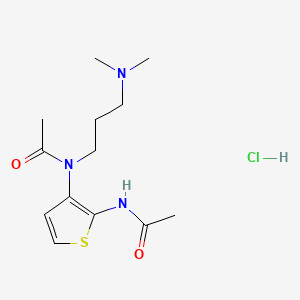
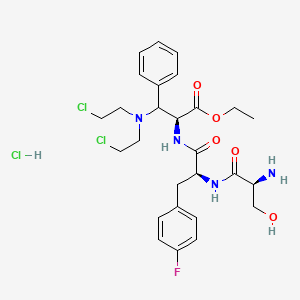
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)



